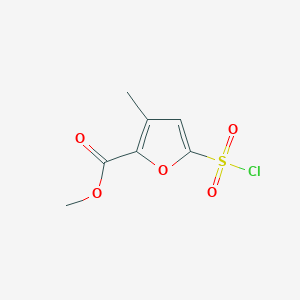
2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile
Descripción general
Descripción
“2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile” is a chemical compound with the CAS Number: 1260659-22-0 . It has a molecular weight of 161.21 .
Synthesis Analysis
The synthesis of pyrazole compounds, such as “this compound”, can be achieved through various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI Code: 1S/C9H11N3/c1-12-8(4-5-10)6-9(11-12)7-2-3-7/h6-7H,2-4H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 161.21 .Aplicaciones Científicas De Investigación
Organic Synthesis
The compound is a useful reagent in organic synthesis . It can be used to construct diverse heterocyclic or fused heterocyclic scaffolds . For instance, it has been used in the synthesis of 2-bromo-N-(pyrazol-5-yl)benzenesulfonamide derivatives .
Medicinal Chemistry
In medicinal chemistry, the compound is a promising functional reagent . It is similar to biologically active compounds and has diverse applications, especially in the field of pharmaceutics .
Drug Design
The compound plays a significant role in drug design . Nitrogen-containing aromatic heterocycles, like this compound, are common motifs in a wide range of synthesized drugs .
Antileishmanial Activity
The compound has shown potent in vitro antipromastigote activity . A molecular simulation study justified its potent activity, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Antimalarial Evaluation
The compound has also been evaluated for its antimalarial activity . The study was performed to justify its potent in vitro antipromastigote activity .
CYP Direct Inhibition
The compound has been identified as a concern for CYP direct inhibition (DI) . The issue was resolved through modulation of lipophilicity .
Direcciones Futuras
The future directions for “2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile” and similar compounds could involve further exploration of their synthesis techniques and biological activity. Pyrazole compounds have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry , and continued research in these areas could yield new insights and applications.
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with enzymes such as nicotinamide phosphoribosyltransferase (nampt) which catalyzes the rate-limiting step of the nad+ salvage pathway . This pathway plays a pivotal role in many biological processes including metabolism and aging .
Mode of Action
It’s known that similar compounds can inhibit enzymes by blocking their active sites . For instance, some pyrazole derivatives have shown to inhibit the enzyme NAMPT . This inhibition could potentially lead to changes in the NAD+ salvage pathway, affecting various biological processes.
Biochemical Pathways
If we consider its potential interaction with nampt, it could affect the nad+ salvage pathway . This pathway is crucial for maintaining the cellular NAD+ pool, which is essential for various biological processes including energy metabolism, DNA repair, and cell survival.
Result of Action
If we consider its potential interaction with nampt, its action could potentially lead to changes in the nad+ salvage pathway, affecting various biological processes such as energy metabolism, dna repair, and cell survival .
Action Environment
The action of 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetonitrile can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules or drugs, and the specific characteristics of the target cells or tissues. For instance, the compound’s efficacy and stability could potentially be affected by the presence of certain enzymes or proteins in the environment .
Propiedades
IUPAC Name |
2-(5-cyclopropyl-2-methylpyrazol-3-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-12-8(4-5-10)6-9(11-12)7-2-3-7/h6-7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYZMYIJULORSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101223642 | |
| Record name | 1H-Pyrazole-5-acetonitrile, 3-cyclopropyl-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101223642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1260659-22-0 | |
| Record name | 1H-Pyrazole-5-acetonitrile, 3-cyclopropyl-1-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260659-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-5-acetonitrile, 3-cyclopropyl-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101223642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]propanamide hydrochloride](/img/structure/B3046510.png)

![tert-butyl N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]carbamate](/img/structure/B3046512.png)
![Silane, (1,1-dimethylethyl)dimethyl[(2-methyl-3-furanyl)methoxy]-](/img/structure/B3046514.png)


![N-(3-chloro-4-fluorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3046517.png)





